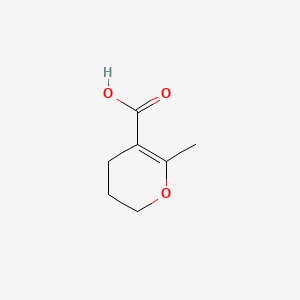

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Description

The exact mass of the compound 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5-6(7(8)9)3-2-4-10-5/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCRMEXGDMZEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202295 | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-21-3 | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5399-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCG4CSF35J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

physicochemical properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

Introduction

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS No. 5399-21-3) is a heterocyclic organic compound with the molecular formula C₇H₁₀O₃.[1] As a derivative of the dihydropyran ring system, it serves as a valuable intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and agrochemical applications.[2][3] The presence of both a carboxylic acid and a vinyl ether-like moiety within a cyclic structure imparts a unique combination of reactivity and physical properties. This guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental protocols for their validation, designed for researchers and drug development professionals. The information herein is synthesized from established chemical principles and spectroscopic data for analogous structures, providing a robust framework for handling and characterizing this compound.

Section 1: Core Physicochemical Properties

A summary of the key physicochemical properties for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is presented below. It is important to note that as a rare chemical, some data is predicted or derived from its corresponding methyl ester.

| Property | Value | Source |

| CAS Number | 5399-21-3 | |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Melting Point | 116-117.5 °C | [1] |

| Boiling Point | 243.7 °C at 760 mmHg | [1] |

| Density | 1.194 g/cm³ (Predicted) | [1] |

| XLogP3 | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Molecular Structure:

The structure consists of a dihydropyran ring with a methyl group at position 6 and a carboxylic acid at position 5. The endocyclic double bond is between carbons 5 and 6.

Caption: Experimental workflow for determining the solubility class of the compound.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides definitive structural confirmation and is essential for quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid and the unsaturated ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer. [4][5]This band will likely overlap with the C-H stretching frequencies.

-

C-H Stretch: Sharp peaks around 3000-2850 cm⁻¹ for the sp³ C-H bonds of the ring and methyl group. [6]* C=O Stretch: A very strong, sharp absorption between 1760-1690 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid. [5][6]* C=C Stretch: A medium intensity band around 1680-1640 cm⁻¹ corresponding to the endocyclic double bond.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon and hydrogen framework. [7][8]

-

¹H NMR:

-

-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically in the 9-12 ppm range. [9]Its integration should correspond to one proton. This peak will disappear upon shaking the sample with D₂O. [9] * Ring Protons (-CH₂-CH₂-): Protons on the saturated part of the dihydropyran ring will appear as multiplets in the upfield region, likely between 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the 1.8-2.3 ppm range, slightly downfield due to its attachment to the double bond.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will appear as a deshielded signal in the 160-185 ppm range. [4][9] * Olefinic Carbons (C=C): Two signals corresponding to the double bond carbons will be observed in the 100-150 ppm region.

-

Aliphatic Carbons: The sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum (20-70 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural confirmation.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (142.15) should be observable. For carboxylic acids, this peak can sometimes be small. [9]* Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of key neutral fragments. [4][10] * Loss of -OH (M-17): A peak at m/z 125.

-

Loss of -COOH (M-45): A peak at m/z 97.

-

McLafferty Rearrangement: If a gamma-hydrogen is available relative to the carbonyl group, a characteristic rearrangement peak may be observed. [11]

-

Section 4: Experimental Protocols

The following protocols are designed to be self-validating systems for the accurate determination of key physicochemical properties.

Protocol 1: Determination of Solubility Class

Objective: To systematically determine the solubility of the compound in water and acidic/basic aqueous solutions.

Materials:

-

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

-

Small test tubes

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Spatula and vortex mixer

Procedure:

-

Water Solubility: Add ~25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe for complete dissolution. If soluble, proceed to test the solution's pH with litmus paper. [12]2. NaOH Solubility: If insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% NaOH solution. Vortex and observe for dissolution, which indicates an acidic compound. [12]3. NaHCO₃ Solubility: If soluble in NaOH, use a fresh 25 mg sample and add 0.75 mL of 5% NaHCO₃ solution. [13]Observe for both dissolution and the evolution of CO₂ gas (effervescence), which is a positive test for a strong acid like a carboxylic acid. 4. HCl Solubility: If insoluble in water and NaOH, test for basicity by adding 0.75 mL of 5% HCl to a fresh 25 mg sample. (This is expected to be negative for the title compound).

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a standardized base.

Materials:

-

Accurately weighed sample of the compound (~100-200 mg)

-

Calibrated pH meter with electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Standardized 0.1 M NaOH solution

-

Solvent (e.g., 50:50 ethanol/water mixture to ensure solubility)

-

Beaker (150 mL)

Procedure:

-

Sample Preparation: Accurately weigh the compound and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent in the beaker. [14]2. Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH. [15]5. Endpoint: Continue adding titrant past the equivalence point (the region of most rapid pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the sigmoid curve. [15] * The pKa is equal to the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added). [16]

-

Caption: Workflow for the potentiometric titration to determine pKa.

References

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]

-

Carboxylic Acid Unknowns and Titration. [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

-

Spectroscopy of Carboxylic Acids - Oregon State University. [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa - ULM. [Link]

-

Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. [Link]

-

CAS No : 57987-84-5 | Product Name : Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. [Link]

-

Structure Elucidation of a Pyrazolop[14][9]yran Derivative by NMR Spectroscopy - PMC - NIH. [Link]

-

Structure elucidation of a pyrazolop[14][9]yran derivative by NMR spectroscopy - PubMed. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

How to calculate pKa - BYJU'S. [Link]

-

Physical Properties: Solubility Classification: - IS MUNI. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

- WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google P

-

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - MySkinRecipes. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

-

IR: carboxylic acids. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 3. Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate [myskinrecipes.com]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores the compound's potential applications in drug development, drawing upon the established pharmacological activities of the dihydropyran scaffold. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction and Chemical Identity

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, registered under the CAS Number 5399-21-3 , is a derivative of the dihydropyran ring system.[1] This scaffold is a prevalent structural motif in a multitude of natural products and biologically active molecules, exhibiting a wide spectrum of pharmacological properties.[2] The presence of both a carboxylic acid and a vinyl ether-like functionality within a compact cyclic structure makes it a versatile building block for the synthesis of more complex molecular architectures. Its strategic importance lies in its potential to serve as a pharmacophore or a key intermediate in the development of novel therapeutics.

Chemical Structure:

Caption: Chemical structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is not extensively published, its properties can be reliably inferred from its structure and data available for its corresponding esters.[3] Commercial suppliers note that it is typically available for research purposes, though often without extensive analytical data provided.

| Property | Value | Source |

| CAS Number | 5399-21-3 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethyl acetate), sparingly soluble in water.[4] | [4] |

| pKa | ~4-5 (predicted for carboxylic acid) | Inferred |

Spectroscopic Data Interpretation (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the dihydropyran ring protons, including multiplets for the methylene groups at C2, C3, and C4. A singlet for the methyl group at C6 would be observed, and a broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The olefinic carbons of the double bond (C5 and C6) would also have characteristic chemical shifts.

-

FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid carbonyl would be present around 1700-1725 cm⁻¹. The C=C stretching of the double bond within the ring would also be observable. The presence of these key functional groups can be confirmed by comparing the spectra to that of its ester precursor, where the broad O-H band would be absent and the C=O stretch would be at a slightly higher wavenumber.[5]

Synthesis and Experimental Protocols

The most direct and logical synthesis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves a two-step process: the initial synthesis of its methyl ester, methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS: 57987-84-5), followed by its hydrolysis.

Synthesis of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

A common and effective method for the synthesis of the methyl ester is through a cyclization reaction.[6]

Reaction Scheme:

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate in a suitable solvent mixture, such as methanol and water.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the ester solution. [7][8]The reaction mixture is then stirred at room temperature or gently heated to drive the hydrolysis to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the methanol is typically removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

Applications in Drug Development

The dihydropyran ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. [9]While specific studies on 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid are limited, its structural features suggest potential applications in several therapeutic areas.

Potential Therapeutic Applications:

-

Anti-cancer: Numerous pyran-based compounds have demonstrated significant anti-proliferative activity against various cancer cell lines. [9]The dihydropyran core can serve as a template for the design of inhibitors of key cellular targets, such as cyclin-dependent kinases (CDKs). [9]* Antimicrobial: Dihydropyran derivatives have been investigated for their antibacterial and antifungal properties. [2]The carboxylic acid moiety can be crucial for interacting with bacterial enzymes or for modulating the physicochemical properties of the molecule to enhance cell wall penetration.

-

Anti-inflammatory: The pyran ring is found in several natural products with anti-inflammatory effects. Synthetic derivatives can be designed to target enzymes involved in the inflammatory cascade.

-

Neuroprotective: Some pyran derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's. [3] The carboxylic acid group in the target molecule is of particular importance. It can participate in crucial hydrogen bonding interactions with biological targets and can be used as a handle for further chemical modifications, such as the formation of amides or esters, to create a library of compounds for structure-activity relationship (SAR) studies. [4]

Safety and Handling

Conclusion

6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a valuable heterocyclic compound with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive building block for the creation of diverse chemical libraries. The established broad-spectrum biological activity of the dihydropyran scaffold provides a strong rationale for the further investigation of this compound and its derivatives as potential therapeutic agents. This guide serves as a foundational resource to facilitate and inspire future research in this promising area.

References

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate - C8H12O3. (n.d.). Chemspace. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

A simple method for the alkaline hydrolysis of esters. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

- A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research.

- Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (n.d.). Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate | C9H14O3 | CID 82467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 3,4-dihydro-2H-pyran-5-carboxylate (86971-83-7) for sale [vulcanchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester [webbook.nist.gov]

- 9. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid: A Predictive Analysis

Introduction

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It serves as a practical reference for understanding the key spectral features of this molecule, aiding in its identification, characterization, and quality control. The analysis is grounded in fundamental NMR principles and supported by spectral data from analogous structures and established chemical shift libraries. We will explore the causality behind the predicted chemical shifts and coupling constants, outline a robust protocol for experimental data acquisition, and discuss the application of two-dimensional (2D) NMR techniques for unambiguous structural verification.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is presented below with the IUPAC-recommended numbering.

Caption: Molecular structure of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid with atom numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).

The Carboxylic Acid Proton (-COOH)

-

Predicted Chemical Shift (δ): 10.0 - 12.0 ppm

-

Multiplicity: Broad singlet (br s)

-

Integration: 1H

Expertise & Experience: The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the C=O bond.[1][2] This results in a characteristic downfield chemical shift, often appearing in the 10-12 ppm region.[1] Its signal is typically broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. The exact chemical shift is sensitive to solvent, concentration, and temperature.[1][3] To confirm its identity, adding a drop of D₂O to the NMR tube will cause the proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[1][4]

The Aliphatic Protons (C2-H₂, C3-H₂, C4-H₂)

-

C2-H₂ (Methylene adjacent to ether oxygen):

-

Predicted Chemical Shift (δ): ~4.1 - 4.3 ppm

-

Multiplicity: Triplet (t)

-

Integration: 2H

-

Causality: These protons are on a carbon (C2) directly attached to the electron-withdrawing ether oxygen (O1). This deshielding effect shifts their resonance significantly downfield compared to a standard alkane. They are coupled to the two adjacent protons on C3, resulting in a triplet multiplicity (n+1 rule, where n=2).

-

-

C4-H₂ (Methylene adjacent to sp² carbon):

-

Predicted Chemical Shift (δ): ~2.4 - 2.6 ppm

-

Multiplicity: Triplet (t)

-

Integration: 2H

-

Causality: The protons at the C4 position are allylic to the C5=C6 double bond. The π-system of the double bond causes a moderate deshielding effect, shifting the signal downfield to the 2-3 ppm region.[5] Coupling with the two neighboring protons on C3 will result in a triplet.

-

-

C3-H₂ (Methylene):

-

Predicted Chemical Shift (δ): ~1.9 - 2.1 ppm

-

Multiplicity: Quintet (or multiplet)

-

Integration: 2H

-

Causality: The C3 protons are in a standard aliphatic environment but are flanked by the C2 and C4 methylene groups. They will be coupled to both sets of protons (two at C2 and two at C4). Assuming similar coupling constants, this would ideally result in a quintet (n+1, where n=4). In reality, this signal may appear as a more complex multiplet.

-

The Methyl Protons (C7-H₃)

-

Predicted Chemical Shift (δ): ~2.2 - 2.4 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

-

Causality: These protons are attached to a carbon (C6) that is part of a double bond (vinylic methyl group). The sp² hybridization and the electron density of the π-system cause a deshielding effect, placing the signal in the vinylic region around 2.2 ppm. There are no adjacent protons to couple with, so the signal will be a sharp singlet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -COOH | 10.0 - 12.0 | br s | 1H | N/A |

| C2-H₂ | 4.1 - 4.3 | t | 2H | ³J ≈ 6-7 Hz |

| C4-H₂ | 2.4 - 2.6 | t | 2H | ³J ≈ 6-7 Hz |

| C3-H₂ | 1.9 - 2.1 | quintet (m) | 2H | ³J ≈ 6-7 Hz |

| C7-H₃ (-CH₃) | 2.2 - 2.4 | s | 3H | N/A |

Part 2: Predicted ¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The Carbonyl and Olefinic Carbons

-

C8 (-COOH):

-

C6 (=C-CH₃):

-

Predicted Chemical Shift (δ): ~155 - 160 ppm

-

Causality: This is a quaternary, sp²-hybridized carbon. It is bonded to an electron-donating oxygen (O1) via the vinyl ether linkage and a methyl group, which causes significant deshielding.

-

-

C5 (=C-COOH):

-

Predicted Chemical Shift (δ): ~110 - 115 ppm

-

Causality: This sp² carbon is part of the double bond and is directly attached to the electron-withdrawing carboxylic acid group. Its chemical shift is expected to be further upfield compared to C6. The chemical shift of olefinic carbons in dihydropyran systems is well-documented.[6]

-

The Aliphatic Carbons

-

C2 (-CH₂-O-):

-

Predicted Chemical Shift (δ): ~65 - 70 ppm

-

Causality: This carbon is directly attached to the highly electronegative ether oxygen, resulting in a strong deshielding effect that places its signal in the characteristic range for carbons in ethers.

-

-

C4 (-CH₂-):

-

Predicted Chemical Shift (δ): ~25 - 30 ppm

-

Causality: This is a standard sp³-hybridized methylene carbon. It experiences a minor deshielding effect from the adjacent sp² carbon (C5).

-

-

C3 (-CH₂-):

-

Predicted Chemical Shift (δ): ~20 - 25 ppm

-

Causality: This methylene carbon is in a typical aliphatic environment, shielded from the major electron-withdrawing groups, and is expected to appear at a relatively upfield position.

-

-

C7 (-CH₃):

-

Predicted Chemical Shift (δ): ~18 - 22 ppm

-

Causality: This methyl carbon is attached to an sp² carbon, which results in a chemical shift typical for vinylic methyl groups.

-

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Carbon Type |

| C8 | 170 - 175 | Quaternary (C=O) |

| C6 | 155 - 160 | Quaternary (sp²) |

| C5 | 110 - 115 | Quaternary (sp²) |

| C2 | 65 - 70 | Methylene (CH₂) |

| C4 | 25 - 30 | Methylene (CH₂) |

| C3 | 20 - 25 | Methylene (CH₂) |

| C7 | 18 - 22 | Methyl (CH₃) |

Part 3: Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment of complex structures.[7][8] The following experiments would be crucial for validating the predicted assignments.

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.

-

Expected Correlations:

-

A strong correlation between the protons at C2 (δ ~4.2 ppm) and C3 (δ ~2.0 ppm).

-

A strong correlation between the protons at C3 (δ ~2.0 ppm) and C4 (δ ~2.5 ppm).

-

No other correlations are expected, confirming the isolated nature of the C2-C3-C4 spin system and the methyl and carboxylic acid protons.

-

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached.

-

Expected Correlations:

-

C2-H₂: A cross-peak between the proton signal at δ ~4.2 ppm and the carbon signal at δ ~67 ppm.

-

C3-H₂: A cross-peak between the proton signal at δ ~2.0 ppm and the carbon signal at δ ~22 ppm.

-

C4-H₂: A cross-peak between the proton signal at δ ~2.5 ppm and the carbon signal at δ ~27 ppm.

-

C7-H₃: A cross-peak between the proton signal at δ ~2.3 ppm and the carbon signal at δ ~20 ppm.

-

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is key for connecting different fragments of the molecule.[7][9]

-

Key Expected Correlations:

-

From C7-H₃ (δ ~2.3 ppm):

-

²J correlation to C6 (δ ~157 ppm).

-

³J correlation to C5 (δ ~112 ppm).

-

-

From C4-H₂ (δ ~2.5 ppm):

-

²J correlation to C5 (δ ~112 ppm).

-

³J correlation to C6 (δ ~157 ppm).

-

²J correlation to C3 (δ ~22 ppm).

-

-

From C2-H₂ (δ ~4.2 ppm):

-

³J correlation to C6 (δ ~157 ppm) through the ether oxygen.

-

²J correlation to C3 (δ ~22 ppm).

-

-

These HMBC correlations would definitively establish the connectivity of the dihydropyran ring and the positions of the methyl and carboxylic acid substituents.

Caption: Workflow for NMR-based structure elucidation.

Part 4: Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the following protocol is recommended.

4.1 Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point. For enhanced resolution of the carboxylic acid proton or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to prevent magnetic field distortions.

-

Standard: The solvent peak will serve as the primary internal reference. For highly quantitative work, an internal standard can be added, but for routine characterization, it is often unnecessary.

4.2 Spectrometer Setup and 1D Spectra Acquisition

-

Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024 scans, depending on sample concentration.

-

4.3 2D Spectra Acquisition

-

COSY: Use a gradient-selected COSY pulse program. Typically requires 2-4 scans per increment and will take 10-20 minutes.

-

HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse program. Set the ¹JCH coupling constant to ~145 Hz. This experiment usually takes 20-40 minutes.

-

HMBC: Use a gradient-selected HMBC pulse program. The long-range coupling delay should be optimized for a coupling constant of ~8 Hz to observe both ²J and ³J correlations. This is often the longest experiment, requiring 1-3 hours.

4.4 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase all spectra to achieve a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Reference the ¹³C spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.

References

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]

-

Mao, J. D., & Myneni, S. C. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(3), 533-544. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Abraham, R. J., et al. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(10), 885-896. [Link]

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

-

Sze, D. Y., & Jardetzky, O. (1993). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1149(1), 71-78. [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

-

Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

YouTube. (2021, October 4). How to Interpret Chemical Shift in the 1H NMR (O Chem). [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

ResearchGate. (2015, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

-

ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

-

YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

-

ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

-

PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Unknown Source. (n.d.). 13C NMR Chemical Shift Table.pdf. [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. m.youtube.com [m.youtube.com]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

molecular geometry and conformational analysis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid

An In-Depth Technical Guide to the Molecular Geometry and Conformational Analysis of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

Abstract

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active molecules. A comprehensive understanding of the three-dimensional structure, including molecular geometry and conformational preferences, is paramount for professionals in drug discovery and development for elucidating structure-activity relationships (SAR) and designing potent therapeutics. This technical guide provides a deep dive into the conformational landscape of a representative derivative, 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid (CAS 5399-21-3).[1] We synthesize theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for the complete structural characterization of this and related molecules.

Part I: Theoretical Foundations of Dihydropyran Ring Conformation

The geometry of the 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid molecule is dictated by the inherent flexibility of the dihydropyran ring. Unlike aromatic rings, this unsaturated six-membered heterocycle is non-planar and adopts puckered conformations to minimize internal strain. This behavior is analogous to that of cyclohexene, where four of the ring atoms are roughly coplanar, and the other two are displaced above or below this plane.[2]

1.1. Principal Conformations and Energetics The presence of a single double bond within the pyran ring restricts torsional rotation around the C5-C6 bond, leading to several low-energy conformations. The most significant of these are the half-chair and the sofa (or envelope) conformations. In the neutral state, dihydropyran and its derivatives often undergo rapid interconversion between twisted or bent conformers along a pseudorotational pathway.[2]

The conformational equilibrium is governed by a delicate balance of several energetic factors:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. The ring puckers to adopt staggered arrangements where possible.

-

Steric Strain: Results from non-bonded interactions, particularly repulsive forces between bulky substituents. In substituted dihydropyrans, 1,3-diaxial interactions can be highly destabilizing, significantly influencing the preferred conformation.[3][4]

-

Electronic Effects: Intramolecular interactions, such as hyperconjugation or potential hydrogen bonding involving the carboxylic acid moiety and the ring's ether oxygen, can further stabilize or destabilize certain geometries.[5]

For 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, the substituents at the C5 and C6 positions play a critical role in determining which conformer is the most stable.

Caption: Key conformers of the dihydropyran ring and the energetic factors governing their stability.

Part II: Plausible Conformers of 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic Acid

The primary conformational question for this molecule revolves around the relative orientations of the methyl and carboxylic acid groups. The puckering occurs at the saturated C2, C3, and C4 atoms. This leads to two primary half-chair conformers, interconverting via a higher-energy transition state.

In Conformer A , the C2 atom is puckered, placing the C6-methyl group in a pseudo-equatorial position, which is generally sterically favorable. The orientation of the carboxylic acid group can then be optimized. Conversely, in the alternative half-chair, the methyl group would occupy a more sterically hindered pseudo-axial position. Therefore, it is hypothesized that conformers placing the bulkier substituents in pseudo-equatorial orientations will be lower in energy. Furthermore, the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the ring's ether oxygen could lock the molecule into a specific conformation, a phenomenon that warrants investigation.

Caption: Equilibrium between the two primary half-chair conformers of the target molecule.

Part III: A Validated Workflow for Structural Elucidation

A robust analysis requires an integrated approach, leveraging both computational modeling and experimental spectroscopy. The results from each domain should be cross-validated to build a high-confidence model of the molecule's behavior.

Caption: Integrated workflow for the comprehensive conformational analysis of the target molecule.

Computational Modeling Protocol

Computational chemistry provides a powerful predictive tool for exploring the potential energy surface of the molecule.

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all potential low-energy conformers.

-

Quantum Mechanical Optimization: Subject each identified conformer to full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.[2]

-

Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure. This step is critical to confirm that each structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties, including the Gibbs free energy (ΔG), which determines the relative population of conformers at a given temperature.

-

Spectra Prediction: Use the optimized geometries to predict NMR chemical shifts and coupling constants, which can be directly compared with experimental data.

| Parameter | Conformer A (Predicted) | Conformer B (Predicted) | Causality |

| Relative Energy (ΔG) | 0.00 kcal/mol | > 1.5 kcal/mol | Higher steric strain from the pseudo-axial methyl group in Conformer B destabilizes it. |

| Key Dihedral Angle | ~55° | ~-55° | This angle is critical for NMR coupling constant analysis via the Karplus relationship. |

| H-Bond Distance (O-H···O) | ~2.0 Å | N/A | A short distance would indicate a stabilizing intramolecular hydrogen bond, locking the conformation. |

Spectroscopic Analysis Protocol

Spectroscopy provides the real-world data needed to validate or refute computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The key to conformational analysis lies in the saturated region (C2-C3-C4). The vicinal coupling constants (³JHH) between protons on adjacent carbons are dependent on the dihedral angle between them. By applying the Karplus equation, these experimental J values can be used to estimate dihedral angles and thus confirm the ring's pucker. The carboxylic acid proton is expected to appear as a very broad singlet at a downfield shift of 10-13 ppm.[6][7]

-

¹³C NMR: The chemical shift of the carboxyl carbon (expected ~165-185 ppm) and the olefinic carbons (C5, C6) are characteristic.[8]

-

2D NMR (NOESY/ROESY): These experiments identify protons that are close in space. A strong NOE signal between the C6-methyl protons and a proton on the saturated part of the ring would provide definitive evidence for a specific folded conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is essential for confirming the presence of the carboxylic acid functional group.

-

O-H Stretch: A very broad and characteristic absorption band is expected in the 3300-2500 cm⁻¹ region, indicative of a hydrogen-bonded carboxylic acid.[6][8]

-

C=O Stretch: A strong, sharp absorption is expected between 1760-1690 cm⁻¹. The exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer in the sample.[8][9]

| Technique | Signature | Interpretation |

| ¹H NMR | ³J values (2-10 Hz) | Dihedral angles in the C2-C3-C4 fragment; confirms ring pucker. |

| Broad singlet ~12 ppm | Carboxylic acid proton, confirming its presence and hydrogen bonding.[8] | |

| IR | Broad band 3300-2500 cm⁻¹ | O-H stretch of the carboxylic acid dimer.[8] |

| Strong band ~1710 cm⁻¹ | C=O stretch of the carboxylic acid dimer.[8] |

X-Ray Crystallography

While not always feasible, single-crystal X-ray diffraction is the unequivocal gold standard for determining the solid-state structure of a molecule.[10]

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, often through slow evaporation from a carefully chosen solvent system.

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data as it is rotated in an X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data to solve the electron density map and refine the atomic positions, yielding a precise 3D model.

The resulting crystallographic information file (CIF) provides highly accurate bond lengths, bond angles, and torsional angles, offering the ultimate validation for the lowest-energy conformer predicted by computational models.[11]

Conclusion

The conformational analysis of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid is a multi-faceted challenge that requires a synergistic application of theoretical calculations and empirical spectroscopic methods. The dihydropyran ring is predicted to exist predominantly in a half-chair conformation that minimizes the steric penalty of its methyl and carboxylic acid substituents. This guide outlines a rigorous, self-validating workflow that enables researchers to move from theoretical postulation to an experimentally-grounded, high-confidence structural model. The insights gained from such an analysis are not merely academic; they are fundamental to the rational design of new chemical entities in medicinal chemistry and materials science.

References

-

The Journal of Organic Chemistry. (n.d.). Conformation of dihydropyran rings. Structures of two 3,4-dihydro-2H,5H-pyrano[3,2-c][9]benzopyran-5-ones. ACS Publications. Retrieved from [Link]

-

RSC Publishing. (2020). Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting. Retrieved from [Link]

-

Chemsynthesis. (n.d.). ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

-

Lessard, O., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions. (n.d.). Dihydropyran cycloadducts. Part 4. X-Ray and 13C nuclear magnetic resonance studies.... Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

-

Wikipedia. (n.d.). Dihydropyran. Retrieved from [Link]

-

MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). Dihydropyran | C5H8O. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved from [Link]

-

Organic Letters. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction.... ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information for: Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl.... Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Geometry of Molecules. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Conformational potential energy surfaces and cationic structure of 3,4-dihydro-2H-pyran by VUV-MATI spectroscopy and Franck–Condon fitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dihydropyran cycloadducts. Part 4. X-Ray and 13C nuclear magnetic resonance studies on 2-methyl-9-phenyl-4a-pyrrolidin-1-yl-1,2,3,4,4a,-5,6,7,8,9a-decahydroxanthen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Introduction: The Dihydropyran Scaffold as a "Privileged" Structure in Drug Discovery

An In-Depth Technical Guide to the Theoretical and Computational Exploration of Dihydropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran moiety, a six-membered heterocyclic ring featuring an oxygen atom and a single double bond, is a cornerstone of medicinal chemistry.[1] Its prevalence in a vast array of natural products with potent biological activities has earned it the designation of a "privileged scaffold."[1][2] This evolutionary endorsement highlights its unique ability to present functional groups in a three-dimensional space conducive to interacting with biological targets. Dihydropyran derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antibacterial, antioxidant, and anti-inflammatory activities.[2][3][4]

As the landscape of drug discovery becomes increasingly complex and resource-intensive, theoretical and computational chemistry has emerged as an indispensable tool. These in silico methods provide profound insights into the molecular properties, behavior, and interactions of dihydropyran derivatives, accelerating the design-synthesize-test-analyze cycle. This guide offers a deep dive into the core computational methodologies employed to unlock the therapeutic potential of this versatile chemical class, grounded in the principles of scientific integrity and practical application.

Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity

Expertise & Experience: Why Start with Quantum Mechanics?

Before predicting how a molecule will interact with a complex biological system, we must first understand its intrinsic properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for this purpose.[5] By solving approximations of the Schrödinger equation, DFT allows us to calculate a molecule's electronic structure, which governs its geometry, stability, and reactivity.[6][7] For dihydropyran derivatives, this is crucial for understanding factors like the stability of different conformers, the distribution of electron density, and the energy of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.[8][9] For instance, a DFT analysis can reveal the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications to enhance biological activity or metabolic stability.[6]

Protocol: Geometry Optimization and Electronic Property Calculation using DFT

This protocol outlines a typical workflow for calculating the properties of a dihydropyran derivative.

-

Structure Preparation:

-

Draw the 2D structure of the dihydropyran derivative using a chemical drawing tool (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation using a molecular mechanics program (e.g., Avogadro, GaussView) and perform an initial energy minimization using a force field like MMFF94. This provides a reasonable starting geometry for the more computationally expensive DFT calculations.[5]

-

-

Input File Generation:

-

Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the coordinates of the 3D structure.

-

Define the calculation parameters. The choice of functional and basis set is critical for accuracy and computational cost. A common and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[8]

-

Specify the desired calculations (keywords):

-

Opt: To perform a geometry optimization, finding the lowest energy conformation.

-

Freq: To calculate vibrational frequencies, which confirms the optimized structure is a true minimum (no imaginary frequencies) and provides thermodynamic data like Gibbs free energy.

-

Pop=Mulliken: To calculate Mulliken charges and spin densities.[5]

-

-

-

Execution and Analysis:

-

Run the calculation on a suitable computing system.

-

Analyze the output file to obtain:

-

The optimized 3D geometry.

-

Thermodynamic parameters (enthalpy, Gibbs free energy).[5]

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability.[8]

-

The molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites for intermolecular interactions.

-

-

Data Presentation: Calculated Properties of a Representative Dihydropyran

| Property | Value | Significance |

| Total Energy (Hartree) | -537.123 | A measure of the molecule's stability at 0 Kelvin. |

| HOMO Energy (eV) | -6.54 | Relates to the ability to donate electrons. |

| LUMO Energy (eV) | -1.23 | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.31 | Higher gap suggests greater kinetic stability.[8] |

| Dipole Moment (Debye) | 2.87 | Indicates the overall polarity of the molecule. |

Molecular Docking: Predicting Target Binding and Interactions

Expertise & Experience: Why is Docking a Cornerstone of Drug Design?

Most drugs function by binding to a specific biological target, such as an enzyme or receptor, and modulating its activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the dihydropyran derivative) when bound to a target protein.[10][11] The primary goal is to identify plausible binding modes and estimate the strength of the interaction, typically expressed as a binding energy or docking score.[8] This process is fundamental to structure-based drug design. It allows researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the structure-activity relationship (SAR) that can guide lead optimization.[10][12] For example, docking can reveal key hydrogen bonds or hydrophobic interactions that are critical for binding, suggesting specific modifications to the dihydropyran scaffold to enhance potency.[13][14]

Workflow and Protocol for Molecular Docking

Figure 1: A generalized workflow for a molecular docking experiment.

-

Target Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential chains.

-

Add polar hydrogen atoms and assign partial charges using a force field (e.g., AMBER).

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the dihydropyran derivative.

-

Define rotatable bonds and assign partial charges. Software like AutoDock Tools can automate this process.

-

-

Docking Simulation:

-

Define the binding site (the "grid box") on the protein. This is typically centered on the location of the co-crystallized ligand or a known active site.

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the simulation. The software will systematically sample different conformations and orientations of the ligand within the binding site.[15]

-

-

Results Analysis:

-

The program will output a series of binding poses ranked by their docking scores (estimated binding affinity).

-

Visualize the top-ranked poses in complex with the protein. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex. This analysis provides critical insights for rational drug design.[8]

-

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality

Expertise & Experience: Why Go Beyond Static Docking?

While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic.[16] Proteins are flexible and constantly in motion, and the solvent environment plays a crucial role.[17] Molecular Dynamics (MD) simulations address this by simulating the movement of atoms in the protein-ligand complex over time, typically on the nanosecond to microsecond timescale.[13] An MD simulation provides a much more realistic view of the binding event, allowing us to:

-

Assess the stability of the docked pose. A ligand that remains stably bound in its initial docked conformation throughout the simulation is more likely to be a true binder.[8]

-

Observe conformational changes in the protein or ligand upon binding.

-

Calculate a more rigorous estimate of binding free energy using methods like MM/PBSA or MM/GBSA.

-

Understand the role of water molecules in mediating protein-ligand interactions.

Protocol: Assessing Ligand-Protein Complex Stability with MD

This protocol assumes a starting structure from a molecular docking experiment.

-

System Preparation (using a package like GROMACS or AMBER):

-

Place the docked protein-ligand complex in the center of a simulation box.

-

Solvate the system by adding a predefined water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

-

Parameterize the ligand: Generate force field parameters for the dihydropyran derivative that are compatible with the protein force field (e.g., GAFF for AMBER).

-

-

Minimization and Equilibration:

-

Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions (NVT equilibration).

-

Adjust the system's pressure to the desired level (e.g., 1 bar) while maintaining the temperature (NPT equilibration). This ensures the correct density.

-

-

Production Run:

-

Run the simulation for a set period (e.g., 100 nanoseconds) without restraints. Trajectories (snapshots of atomic coordinates) are saved at regular intervals.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not diffusing away from the binding site.[17]

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

-

Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Activity

Expertise & Experience: Why Build Predictive Models?

QSAR is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[18] The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed variations in their biological effects. By building a robust QSAR model, we can predict the activity of new, unsynthesized dihydropyran derivatives, thereby prioritizing the synthesis of the most promising candidates and avoiding those predicted to be inactive.[15][19]

Workflow for QSAR Model Development

Figure 2: A flowchart illustrating the key steps in developing a QSAR model.

-

Data Collection:

-

Compile a dataset of dihydropyran derivatives with experimentally determined biological activity (e.g., IC50, Ki) against a specific target. The data should span a reasonable range of activity.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors using software like DRAGON or PaDEL-Descriptor. These descriptors quantify various aspects of the molecular structure, including:

-

1D: Molecular weight, atom counts.

-

2D: Topological indices, connectivity indices.

-

3D: Steric parameters (e.g., molecular surface area).

-

Physicochemical: LogP (lipophilicity), polar surface area (PSA).

-

-

-

Model Building and Validation:

-

Divide the dataset into a training set (~70-80%) and a test set (~20-30%).

-

Using the training set, apply a statistical method like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating a subset of descriptors to the biological activity.[15]

-

Validate the model's robustness and predictive power using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

-

Data Presentation: Typical QSAR Model Statistics

| Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | A measure of the model's internal predictive ability; a value > 0.5 is generally considered good. |

| R²_pred (External Validation) | 0.81 | A measure of the model's ability to predict the activity of an external test set. |

A validated QSAR model can then be used to screen virtual libraries of dihydropyran derivatives, providing a powerful tool for hit-to-lead optimization.

Conclusion and Future Perspectives

The theoretical and computational study of dihydropyran derivatives is a powerful, multi-faceted approach that provides unparalleled insight into their potential as therapeutic agents. By integrating quantum mechanics, molecular docking, molecular dynamics, and QSAR modeling, researchers can move beyond trial-and-error and embrace a rational, hypothesis-driven approach to drug design. These methods not only accelerate the discovery process but also deepen our fundamental understanding of the molecular interactions that govern biological activity. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these techniques will continue to improve, further solidifying their role as an essential component in the modern drug development pipeline.

References

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Ahmad, I., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

-

Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity. (2013). Molecules. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological activities of some fused pyran derivatives. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]

-

Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity. (2017). SciSpace. Retrieved January 17, 2026, from [Link]

-

Dihydropyridine derivatives to overcome atypical multidrug resistance: design, synthesis, QSAR studies, and evaluation of their cytotoxic and pharmacological activities. (2007). Chemical Biology & Drug Design. Retrieved January 17, 2026, from [Link]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Molecular Docking Study of Novel 1,4-Dihydropyridine Derivatives as Antimicrobial and Anticancer Agents. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. (2014). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). Heliyon. Retrieved January 17, 2026, from [Link]

-

Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. (2024). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

-

Theoretical study of the substituent effect on the intramolecular hydrogen bonds in di(4-hydroxycoumarin) derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Quantum Chemical Study of a Dihydroazulene‐Spiropyran Multi‐State Multi‐Functional Molecular Switch. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Molecular Docking Studies on the Binding Interaction and Stability of Ovalbumin with 4-Dicyanomethylene-2,6-Dimethyl-4H-Pyran (DDPYRA) Dye in the Presence of Flavonoids. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Quantum chemical calculations for over 200000 organic radical species and 40000 associated closed-shell molecules. (2020). Nature. Retrieved January 17, 2026, from [Link]

-

Quantum-chemical study of the relative stability of conformers of 1,4-dihydropyrazine and 1,4-dihydro-1,4-diphosphinine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-